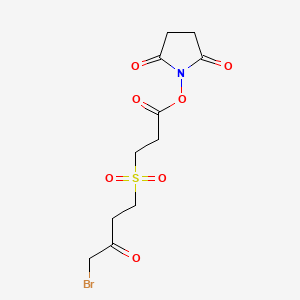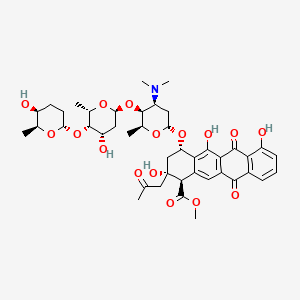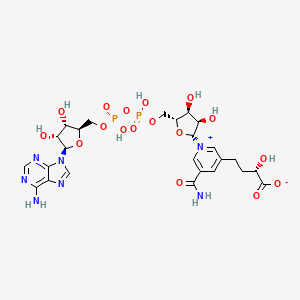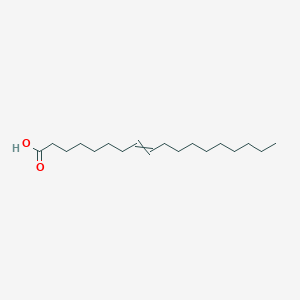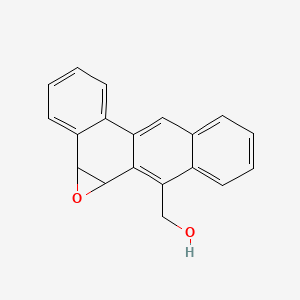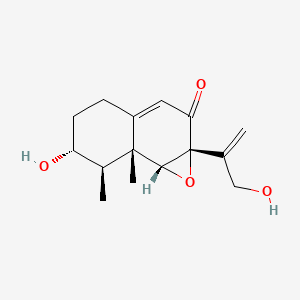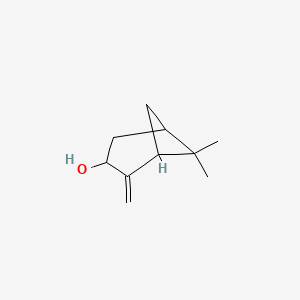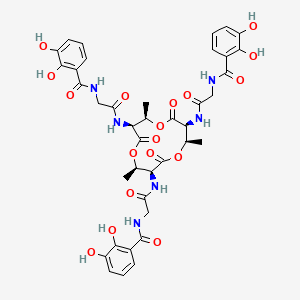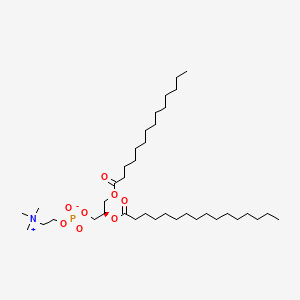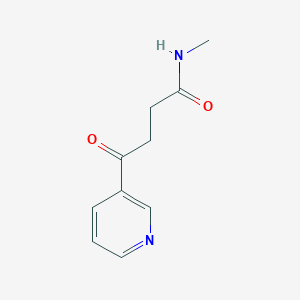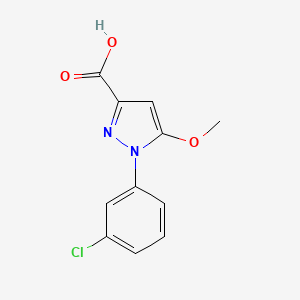
1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CPMPCA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. CPMPCA has a molecular formula of C8H7ClNO3 and a molecular weight of 198.6 g/mol. It is used as a reagent in the synthesis of various compounds and as a catalyst in biochemical and physiological reactions.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Pyrazole carboxylic acid derivatives, including compounds similar to 1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid, are recognized for their broad biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives employs various synthetic methods, providing a rich scaffold for the development of biologically active compounds. The literature highlights the significance of these compounds in heterocyclic chemistry and their applicability in medicinal chemistry, guiding many scientists in the field (Cetin, 2020).
Anticancer Applications
Research on a broad spectrum of synthesized compounds, including pyrazole derivatives, has demonstrated high tumor specificity with minimal toxicity to normal cells. These compounds, by modulating various biochemical pathways, have shown promise in the development of new anticancer drugs that offer higher efficacy and lower side effects compared to current treatments. This highlights the potential of pyrazole carboxylic acid derivatives in contributing significantly to the field of oncology (Sugita et al., 2017).
Enzyme Inhibition and Metabolic Regulation
Carboxylic acids, including derivatives of pyrazole carboxylic acid, have been explored for their inhibitory effects on various enzymes and metabolic processes. Understanding the mechanisms through which these compounds interact with biological systems can lead to the development of novel therapeutic agents for treating metabolic disorders. This research avenue is particularly relevant for compounds that show potential in regulating lipid and glucose metabolism, offering a pathway to address conditions such as diabetes and obesity (Jarboe et al., 2013).
Environmental Applications
Beyond their biological activities, pyrazole carboxylic acid derivatives have also been studied for their role in environmental remediation. These compounds, due to their structural properties, can interact with pollutants, facilitating their breakdown or removal from various environments. This aspect opens up an additional area of application for these compounds, highlighting their versatility and importance in both healthcare and environmental protection (Husain & Husain, 2007).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves the compound binding to a specific target, such as a protein or enzyme, and modulating its activity. Without specific information about this compound’s biological activity, it’s difficult to speculate about its mechanism of action .
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-methoxypyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-10-6-9(11(15)16)13-14(10)8-4-2-3-7(12)5-8/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXXJWZOTJPMPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204556 |
Source


|
| Record name | 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55983-75-0 |
Source


|
| Record name | 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055983750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
